Methyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . The reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in further cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored as a potential drug candidate or as a building block for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- 3-Bromo-5-(4-fluorophenyl)isoxazole
Uniqueness
Methyl 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H7BrFNO3 |
---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
methyl 5-(5-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3 |
InChI Key |
JBPIRJDBIPZUPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
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